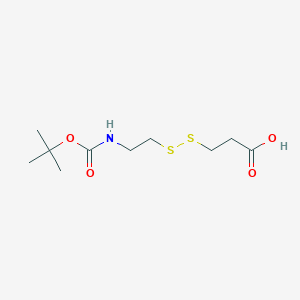

Boc-NH-ethyl-SS-propionic acid

Vue d'ensemble

Description

Boc-NH-ethyl-SS-propionic acid is a cleavable carboxylic acid linker. The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds. The Boc protecting group can be removed under acidic conditions to release the free amine for further reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the protection of the amine group with a Boc (tert-butoxycarbonyl) group and the formation of a disulfide bridge. The synthetic route typically involves the following steps:

- Protection of the amine group with a Boc group.

- Formation of the disulfide bridge.

- Introduction of the propionic acid moiety.

The reaction conditions often involve the use of solvents such as DMSO, DCM, and DMF, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process is optimized for yield and purity, and the compound is typically produced in large quantities using automated reactors and purification systems. The final product is subjected to rigorous quality control to ensure its purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-NH-ethyl-SS-propionic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid group can react with primary amines to form stable amide bonds.

Cleavage Reactions: The Boc protecting group can be removed under acidic conditions to release the free amine.

Disulfide Bond Formation and Cleavage: The disulfide bridge can be formed or cleaved under specific redox conditions

Common Reagents and Conditions

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): and are commonly used activators for forming amide bonds.

Acidic Conditions: Used for removing the Boc protecting group.

Redox Conditions: Used for forming or cleaving the disulfide bridge

Major Products Formed

Amide Bonds: Formed when the terminal carboxylic acid group reacts with primary amines.

Free Amine: Released when the Boc protecting group is removed under acidic conditions

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

Boc-NH-ethyl-SS-propionic acid serves as a crucial building block in peptide synthesis. It functions as a protective group for the amino terminus of amino acids, which prevents undesired side reactions during the sequential incorporation of amino acids. This protective mechanism is vital for producing high-purity peptides that are essential for both research and therapeutic applications .

Case Study: High-Purity Peptide Production

A study demonstrated that using this compound in the synthesis of specific peptides led to a significant reduction in by-products compared to traditional methods. The resulting peptides exhibited enhanced stability and bioactivity, making them suitable candidates for further pharmaceutical development .

Drug Development

Innovative Drug Formulation

In pharmaceutical research, this compound is pivotal in developing novel drugs, particularly those based on peptide or protein structures. Its role as a protective agent facilitates the creation of complex drug molecules with high specificity and potency. This capability is crucial for designing therapeutics targeting various medical conditions .

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Antibody-Drug Conjugates | Utilized as a linker in antibody-drug conjugates to enhance targeting efficiency. |

| Novel Therapeutics | Aids in formulating drugs with improved efficacy against specific diseases. |

Bioconjugation

Facilitating Drug Targeting

this compound plays a significant role in bioconjugation methodologies. It assists in linking small therapeutic agents to larger biological entities such as proteins or antibodies. This linkage enhances the targeting efficiency of drugs, thereby amplifying their therapeutic effects .

Case Study: Antibody-Drug Conjugates (ADCs)

Research indicates that ADCs synthesized using this compound demonstrated improved tumor targeting and reduced systemic toxicity compared to conventional therapies. The selective delivery mechanism facilitated by this compound is crucial for advancing cancer treatment modalities .

Chemical Biology

Investigating Biological Systems

In chemical biology, this compound serves as a dynamic tool for probing biological systems. It allows researchers to selectively modify biological molecules, enabling detailed studies of protein interactions and functions. This capability aids in identifying potential drug targets and understanding complex biological processes .

Data Table: Chemical Biology Applications

| Application Area | Description |

|---|---|

| Protein Interaction Studies | Enables selective modification of proteins to study their interactions. |

| Drug Target Identification | Assists in identifying potential targets for new drug development. |

Mécanisme D'action

Boc-NH-ethyl-SS-propionic acid exerts its effects through the formation and cleavage of amide bonds and disulfide bridges. The Boc protecting group provides stability during synthesis and can be removed under acidic conditions to release the free amine for further reactions. The disulfide bridge can be formed or cleaved under specific redox conditions, allowing for controlled release of the linked molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Boc-SS-Linker

- 3-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid

- Propanoic acid, 3-[[2-[(1,1-dimethylethoxy)carbonyl]amino]ethyl]dithio]-

Uniqueness

Boc-NH-ethyl-SS-propionic acid is unique due to its cleavable nature, allowing for controlled release of linked molecules. The presence of both a Boc protecting group and a disulfide bridge provides versatility in synthetic and biological applications, making it a valuable tool in various fields of research .

Activité Biologique

Boc-NH-ethyl-SS-propionic acid is a compound primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound has garnered attention due to its potential applications in targeted drug delivery systems, particularly in oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions as a cleavable linker that facilitates the release of cytotoxic drugs from ADCs upon internalization by target cells. This process is essential for maximizing therapeutic efficacy while minimizing systemic toxicity. The compound's structure allows for selective cleavage in the presence of specific intracellular conditions, such as reduced glutathione levels, which are prevalent in cancer cells .

Biological Activity

The biological activity of this compound encompasses various pathways and mechanisms, including:

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Regulation : It influences cell cycle progression and DNA damage response mechanisms, which are critical in cancer therapy .

- Immunological Effects : The compound has shown potential in modulating immune responses, making it relevant for immunotherapy applications .

Therapeutic Applications

This compound is primarily utilized in the development of ADCs targeting various cancers. Its ability to selectively release therapeutic agents within tumor cells enhances the specificity and efficacy of cancer treatments. Some notable applications include:

- Targeted Therapy for Solid Tumors : Research indicates that ADCs incorporating this linker can effectively target solid tumors such as breast, lung, and ovarian cancers .

- Combination Therapies : Studies have explored the use of this compound in combination with other therapeutic agents to enhance overall treatment outcomes .

Case Studies and Research Findings

-

Study on Antibody Conjugation :

A study demonstrated that ADCs utilizing this compound exhibited significant antitumor activity in preclinical models. The study highlighted the compound's ability to enhance drug accumulation within tumor tissues while reducing off-target effects . -

Bioconjugation Techniques :

Research focused on bioconjugation strategies revealed that this compound could be effectively used to create stable linkages between antibodies and cytotoxic agents, improving the pharmacokinetics and biodistribution of the resulting ADCs . -

Mechanistic Insights :

Investigations into the mechanistic pathways activated by this compound showed that it could modulate key signaling pathways involved in cell survival and proliferation, including NF-kB and MAPK/ERK pathways .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO4S2 |

| Molar Mass | 74.08 g/mol |

| Primary Application | Antibody-drug conjugates (ADCs) |

| Mechanism | Cleavable linker |

| Therapeutic Areas | Oncology, immunotherapy |

Propriétés

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJZYVBXQKYUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801154476 | |

| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485800-27-9 | |

| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485800-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.